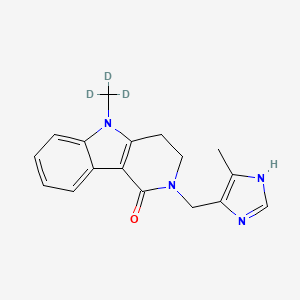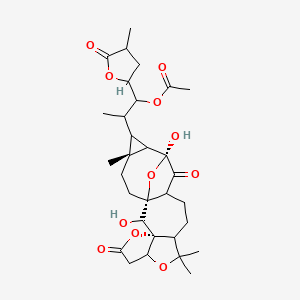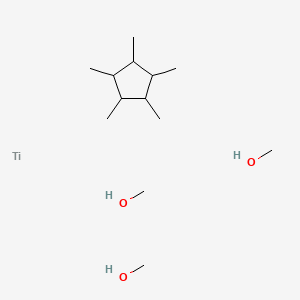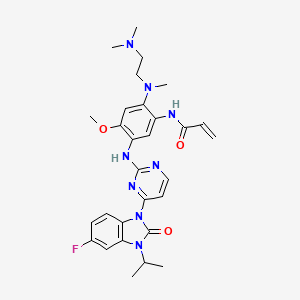
Ethyl Ethoxymethylenenitroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C7H11NO5. It is a nitroalkene derivative, characterized by the presence of both an ethoxy group and a nitro group attached to an acrylate backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst such as palladium chloride. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Another method involves the reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. This reaction is performed under solvent-free conditions, followed by treatment with a sodium carbonate solution at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 3-ethoxy-2-nitroacrylate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive nature.
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the acrylate backbone more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including cycloaddition and substitution reactions .
Comparación Con Compuestos Similares
Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkene derivatives such as ethyl 3-nitroacrylate and methyl 3-ethoxy-2-nitroacrylate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .
Similar Compounds
- Ethyl 3-nitroacrylate
- Methyl 3-ethoxy-2-nitroacrylate
- Benzimidazol-2-amines derivatives
Ethyl 3-ethoxy-2-nitroacrylate stands out due to its unique combination of ethoxy and nitro groups, which confer distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C7H11NO5 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
NCRBAZRGVXAEOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
